molecular formula C19H18N4O3 B213852 N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide

N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide

Cat. No. B213852
M. Wt: 350.4 g/mol
InChI Key: RBQLADRSFAQHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide, also known as DPNB, is a chemical compound with various scientific research applications. It is a benzamide derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Mechanism of Action

N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide acts by binding to specific targets in cells and tissues, leading to various biochemical and physiological effects. It has been shown to interact with various signaling pathways and targets such as the PI3K/Akt/mTOR pathway, the estrogen receptor, and acetylcholinesterase. N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has also been shown to reduce oxidative stress and inflammation, leading to potential therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has been shown to have various biochemical and physiological effects in cells and tissues. It has been shown to inhibit the growth of cancer cells, reduce oxidative stress and inflammation, and have neuroprotective effects in Alzheimer's disease. N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has also been shown to interact with various signaling pathways and targets, leading to potential therapeutic benefits in various diseases.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has several advantages and limitations for lab experiments. Its advantages include its potential therapeutic benefits in various diseases, its ability to interact with specific targets and signaling pathways, and its neuroprotective effects. Its limitations include its potential toxicity and side effects, as well as the need for further research to fully understand its mechanism of action and potential therapeutic benefits.

Future Directions

There are several potential future directions for research on N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide. These include further studies on its mechanism of action and potential therapeutic benefits in various diseases, as well as the development of new derivatives and analogs with improved potency and selectivity. Additionally, further research is needed to fully understand the potential toxicity and side effects of N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide, as well as its potential use in combination with other therapeutic agents.

Synthesis Methods

N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylbenzoyl chloride with 4-nitro-1H-pyrazole-1-carbaldehyde in the presence of a base, followed by reduction with sodium borohydride and subsequent reaction with methyl iodide. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has been studied for its potential use as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo through its interaction with various signaling pathways and targets such as the PI3K/Akt/mTOR pathway and the estrogen receptor. N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has also been studied for its potential use in Alzheimer's disease, where it has been shown to have neuroprotective effects through its inhibition of acetylcholinesterase activity and reduction of oxidative stress.

properties

Product Name

N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-4-[(4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C19H18N4O3/c1-13-3-8-17(9-14(13)2)21-19(24)16-6-4-15(5-7-16)11-22-12-18(10-20-22)23(25)26/h3-10,12H,11H2,1-2H3,(H,21,24)

InChI Key

RBQLADRSFAQHAZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-])C

Origin of Product

United States

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